molecular formula C9H9ClN2OS B1285117 3-(2-amino-4-thiazolyl)Phenol hydrochloride CAS No. 1050556-38-1

3-(2-amino-4-thiazolyl)Phenol hydrochloride

Cat. No.: B1285117
CAS No.: 1050556-38-1
M. Wt: 228.7 g/mol
InChI Key: NJQDMVOVOWVSPZ-UHFFFAOYSA-N
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Description

3-(2-amino-4-thiazolyl)Phenol hydrochloride is a chemical compound with the molecular formula C9H9ClN2OS. It is a derivative of phenol and thiazole, characterized by the presence of an amino group on the thiazole ring and a phenolic hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-thiazolyl)Phenol hydrochloride typically involves the reaction of 2-aminothiazole with phenol under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-4-thiazolyl)Phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-amino-4-thiazolyl)Phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-amino-4-thiazolyl)Phenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The phenolic hydroxyl group and the amino group on the thiazole ring play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-amino-4-thiazolyl)Phenol hydrochloride is unique due to the presence of both the thiazole and phenol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDMVOVOWVSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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